molecular formula C20H20N2O5S B8515102 6-methoxy-5-[[(4-sulfamoylphenyl)methylamino]methyl]naphthalene-2-carboxylic Acid

6-methoxy-5-[[(4-sulfamoylphenyl)methylamino]methyl]naphthalene-2-carboxylic Acid

Cat. No.: B8515102
M. Wt: 400.4 g/mol
InChI Key: WYWYBZVYNIOQMF-UHFFFAOYSA-N
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Description

6-methoxy-5-[[(4-sulfamoylphenyl)methylamino]methyl]naphthalene-2-carboxylic Acid is an organic compound that belongs to the class of naphthoic acids. This compound is characterized by the presence of an aminosulfonyl group attached to a benzyl moiety, which is further linked to a naphthoic acid structure. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-5-[[(4-sulfamoylphenyl)methylamino]methyl]naphthalene-2-carboxylic Acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzylamine Intermediate: The initial step involves the reaction of 4-aminobenzenesulfonamide with benzyl chloride under basic conditions to form the benzylamine intermediate.

    Coupling with Naphthoic Acid: The benzylamine intermediate is then coupled with 6-methoxy-2-naphthoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-5-[[(4-sulfamoylphenyl)methylamino]methyl]naphthalene-2-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and naphthoic acid moieties, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

6-methoxy-5-[[(4-sulfamoylphenyl)methylamino]methyl]naphthalene-2-carboxylic Acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in various organic reactions and can be used to study reaction mechanisms.

    Biology: In biological research, the compound is used to investigate its effects on cellular processes and pathways. It may be used in studies related to enzyme inhibition or protein interactions.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in various industrial applications, including the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-methoxy-5-[[(4-sulfamoylphenyl)methylamino]methyl]naphthalene-2-carboxylic Acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[4-(Aminosulfonyl)benzyl]amino}methyl)-6-methoxy-2-naphthoic acid
  • 5-({[4-(Aminosulfonyl)phenyl]amino}methyl)-6-methoxy-2-naphthoic acid
  • 5-({[4-(Aminosulfonyl)benzyl]amino}methyl)-7-methoxy-2-naphthoic acid

Uniqueness

6-methoxy-5-[[(4-sulfamoylphenyl)methylamino]methyl]naphthalene-2-carboxylic Acid stands out due to its specific substitution pattern and functional groups The presence of the aminosulfonyl group and the methoxy group at specific positions on the naphthoic acid structure imparts unique chemical and biological properties to the compound

Properties

Molecular Formula

C20H20N2O5S

Molecular Weight

400.4 g/mol

IUPAC Name

6-methoxy-5-[[(4-sulfamoylphenyl)methylamino]methyl]naphthalene-2-carboxylic acid

InChI

InChI=1S/C20H20N2O5S/c1-27-19-9-5-14-10-15(20(23)24)4-8-17(14)18(19)12-22-11-13-2-6-16(7-3-13)28(21,25)26/h2-10,22H,11-12H2,1H3,(H,23,24)(H2,21,25,26)

InChI Key

WYWYBZVYNIOQMF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)C(=O)O)CNCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared as a white solid (0.245 g, 34% for two steps) from 6-methoxy-5-formyl-2-naphthoic acid methyl ester using p-aminomethyl-benzenesulfonamide hydrochloride and a procedure similar to steps 3-4 of Example 1, mp 283-285° C. (decomp.); 1H NMR (DMSO-d6) δ3.94 (s, 3H), 4.37 (s, 2H), 4.53 (s, 2H), 7.46 (s, 2H), 7.60 (d, J=9.2 Hz, 1H), 7.77 (d, J=8.2 Hz, 2H), 7.90 (d, J=8.2 Hz, 2H), 8.01 (dd, J=1.4, 9.0 Hz, 1H), 8.16 (d, J=9.0 Hz, 1H), 8.28 (d, J=9.2 Hz, 1H), 8.61 (s, 1H), 9.25-9.46 (bs, 2H), 12.78-13.18 (bs, 1H); IR (neat) 2380-3300, 1670, 1625, 1600, 1485, 1470, 1455, 1430, 1420, 1325, 1310, 1285, 1265, 1220, 1185, 1165, 1105, and 1040 cm−1; mass spectrum [(+) ESI], m/z401 (M+H)+ and [(−) ESI], m/z 399 (M−H)−; Anal. Calcd. for C20H20N2O5S.HCl: C, 54.98; H, 4.84; N, 6.41, Found: C, 54.60; H, 4.93; N, 6.17.
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